molecular formula C15H11NO3S B8452475 1-(phenylsulfonyl)-1H-Indole-4-carboxaldehyde

1-(phenylsulfonyl)-1H-Indole-4-carboxaldehyde

Cat. No.: B8452475
M. Wt: 285.3 g/mol
InChI Key: RGHYYVXXCUUNLA-UHFFFAOYSA-N
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Description

1-(phenylsulfonyl)-1H-Indole-4-carboxaldehyde is a compound that belongs to the class of indole derivatives Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals

Preparation Methods

The synthesis of 1-(phenylsulfonyl)-1H-Indole-4-carboxaldehyde typically involves several steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using continuous flow reactors and automated systems to scale up the process efficiently.

Chemical Reactions Analysis

1-(phenylsulfonyl)-1H-Indole-4-carboxaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include Lewis acids, bases, and various solvents like dichloromethane, ethanol, and tetrahydrofuran. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(phenylsulfonyl)-1H-Indole-4-carboxaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and natural products.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and catalysts for various industrial processes

Mechanism of Action

The mechanism of action of 1-(phenylsulfonyl)-1H-Indole-4-carboxaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(phenylsulfonyl)-1H-Indole-4-carboxaldehyde can be compared with other similar compounds, such as:

    1-(Phenylsulfonyl)-1H-pyrrole: This compound has a similar sulfonyl group but a different heterocyclic ring, leading to different reactivity and applications.

    1-(Phenylsulfonyl)-1H-indole:

The uniqueness of this compound lies in its combination of the phenylsulfonyl and aldehyde groups, which provide a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C15H11NO3S

Molecular Weight

285.3 g/mol

IUPAC Name

1-(benzenesulfonyl)indole-4-carbaldehyde

InChI

InChI=1S/C15H11NO3S/c17-11-12-5-4-8-15-14(12)9-10-16(15)20(18,19)13-6-2-1-3-7-13/h1-11H

InChI Key

RGHYYVXXCUUNLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CC=C32)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

1H-Indole-4-carbaldehyde (24.8 g, 0.17 mol) was dissolved in dry DMF (500 ml), cooled in ice-bath and NaH (7.5 g (60% suspension in oil), 0.19 mol, 1.1 eq.) was added. After stirring for a few minutes, the cold bath was removed and the r×n mixture was stirred at room temperature for 40 min. under Ar. The insoluble NaH clumps were brought in solution by means of sonication for a few minutes. The mixture was cooled in ice-bath and benzenesulfonyl chloride (23.9 ml, 0.188 mol, 1.1 e.q.) was added dropwise over 3 min. The reaction mixture was stirred at room temperature for 1 hour, then poured slowly into a mixture of water (1 L) and EtOAc (200 ml). The aqueous phase was extracted with EtOAc (5×100 ml), the organic phase was washed with brine (200 ml), dried over Na2SO4 and evaporated. The residue was purified on silica flash column using petroleum ether/EtOAc (1:1) giving the product as a colorless crystalline solid. Yield: 45.5 g. MS m/z 286 [M+H]+.
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24.8 g
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500 mL
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7.5 g
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23.9 mL
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1 L
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200 mL
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Synthesis routes and methods III

Procedure details

1H-Indole-4-carbaldehyde (0.300 g, 2.01 mmol), benzensulfonyl chloride (0.47 g, 2.67 mmol) and tetrabutylammonium hydrogen sulfate (0.070 g, 0.21 mmol) were dissolved in dichloromethane (10 mL) and NaOH (413 mg, 10.33 mmol) in water (3 mL) was added. The mixture was stirred overnight and diluted with water and extracted with dichloromethane (1×). The combined organics were dried (MgSO4) and the crude product was purified with a plug of silica using 1% MeOH in dichloromethane as the eluent.
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0.3 g
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0.47 g
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0.07 g
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10 mL
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413 mg
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3 mL
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Synthesis routes and methods IV

Procedure details

Indole-4-carbaldehyde (580 mg) was dissolved in 8 ml of dimethylformamide, then 176 mg of sodium hydride (content 60%) was added to the resulting solution with ice-cooling, followed by stirring for one hour, addition of 777 mg of benzenesulfonyl chloride and stirring for one hour. To the reaction solution, there were added 50 ml of ethyl acetate and 50 ml of a saturated sodium hydrogen carbonate aqueous solution followed by stirring for 30 minutes. After separation of phases, the aqueous phase was further extracted with 50 ml of ethyl acetate. The combined organic phase was washed with 50 ml of saturated common salt solution, dried over anhydrous sodium sulfate, followed by evaporation of the solvent under reduced pressure to give a crude product. The crude product was subjected to silica gel chromatography (eluent: hexane/ethyl acetate=9/1) to give 842 mg of 1-benzenesulfonylindole-4-carbaldehyde as pale brown crystals. The yield thereof was found to be 74%.
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580 mg
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8 mL
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176 mg
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777 mg
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crude product
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hexane ethyl acetate
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50 mL
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50 mL
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